molecular formula C16H15N3O B2820095 N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide CAS No. 338771-79-2

N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide

Cat. No.: B2820095
CAS No.: 338771-79-2
M. Wt: 265.316
InChI Key: QPVRVAHMGKEFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-Methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide is a benzamide derivative featuring a 5-methylbenzimidazole moiety linked via a methylene bridge to the benzamide core. Its synthesis involves a three-step process:

Step 1: Condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formyl benzoate in the presence of Na₂S₂O₅ in DMF yields methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate (compound 1) .

Step 2: Hydrazinolysis of compound 1 with hydrazine hydrate in ethanol under reflux produces the corresponding hydrazide (compound 2) .

Step 3: Condensation of the hydrazide with substituted benzaldehydes generates the final derivatives (e.g., compounds 3a-3b) .

Properties

IUPAC Name

N-[(6-methyl-1H-benzimidazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-7-8-13-14(9-11)19-15(18-13)10-17-16(20)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVRVAHMGKEFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Compounds for Comparison

Compound Name Structural Features Synthesis Route Applications/Activities Reference
This compound Benzimidazole (5-Me) + benzamide via methylene bridge 3-step condensation, hydrazinolysis, and Schiff base formation Under investigation; structural analogs show anti-inflammatory or kinase inhibition
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide + 2-amino-2-methyl-1-propanol Reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol N,O-bidentate directing group for metal-catalyzed C–H functionalization
Compound 10 (N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-5-yl]-4-(4-methylpiperazin-1-yl)benzamide) Benzodiazolyl-pyrazole + 4-methylpiperazinyl benzamide Custom synthesis by IntelliSyn Pharma FOXO1 inhibitor; high solubility, permeability, and efficacy in diabetes models
EPZ011989 (EZH2 inhibitor) Dimethylpyridinone + morpholinopropynyl + cyclohexylamino groups Multi-step organic synthesis EZH2 inhibition; anti-tumor activity in preclinical models
N-Benzimidazol-1-yl methyl-benzamide derivatives (e.g., 3a, 3e) Substituted benzimidazole + benzamide via Mannich reaction Mannich reaction with benzaldehydes Anti-inflammatory, analgesic; low gastric toxicity
N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide Morpholine + thiophene + benzamide Not explicitly detailed; likely condensation or nucleophilic substitution Crystal structure resolved; potential bioactivity (unexplored)

Structural-Activity Relationships (SAR)

  • Benzimidazole Substitution :

    • Chloro or methyl groups at the benzimidazole 5-position (e.g., compounds) enhance stability and bioactivity .
    • The 5-methyl group in the target compound may optimize metabolic stability compared to unsubstituted analogs.
  • Linker Flexibility :

    • Methylene linkers (as in the target compound) improve conformational flexibility, whereas rigid linkers (e.g., thiadiazole in ) may restrict binding modes .
  • Substituent Effects :

    • Piperazine or morpholine groups (e.g., Compound 10, EPZ011989) enhance solubility and target affinity .

Biological Activity

N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzamide moiety linked to a 5-methyl-1H-1,3-benzodiazole group. Its molecular formula is C15H14N2OC_{15}H_{14}N_{2}O with a molecular weight of approximately 242.29 g/mol. The presence of the benzodiazole ring is significant as it often contributes to the bioactivity of compounds in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodiazole derivatives, including this compound. Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluating related benzodiazole derivatives demonstrated significant growth inhibition in glioblastoma and neuroblastoma cell lines with low lethal concentrations (LC50) in the nanomolar range .

Table 1: Cytotoxicity Data for Related Compounds

CompoundCell LineLC50 (nM)Mechanism of Action
Compound 1U87 (Glioblastoma)200 ± 60Induces G2/M phase arrest
Compound 2BE (Neuroblastoma)18.9Apoptosis induction and cell cycle arrest
N-(5-methyl-1H-1,3-benzodiazol-2-yl)methyl benzamideTBDTBD

In combination with radiation therapy, compounds similar to this compound have shown enhanced efficacy, significantly reducing cell survival rates compared to radiation alone . This suggests a potential role as a radiosensitizer in cancer treatment.

Antimicrobial Activity

The biological activity of this compound extends beyond oncology. Some studies have indicated that benzodiazole derivatives possess antimicrobial properties. These compounds may inhibit bacterial growth by interfering with essential cellular processes or by acting on specific bacterial enzymes .

Table 2: Antimicrobial Efficacy of Benzodiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Benzodiazole Derivative AStaphylococcus aureus32 µg/mL
Benzodiazole Derivative BEscherichia coli64 µg/mL
This compoundTBDTBD

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its anticancer effects may involve:

  • Cell Cycle Arrest : Inducing G2/M phase arrest leads to apoptosis in sensitive cancer cells.
  • Reactive Oxygen Species (ROS) Production : Similar compounds have been shown to increase ROS levels, contributing to cell death.
  • Inhibition of Key Enzymes : Potential inhibition of enzymes critical for cancer cell proliferation and survival.

Case Studies

A notable case study involved the evaluation of a related compound in an animal model where it demonstrated significant tumor reduction when administered alongside conventional chemotherapy agents. The study highlighted improved survival rates and reduced side effects compared to standard treatments alone .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.